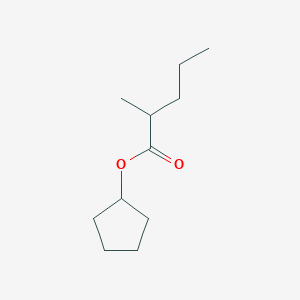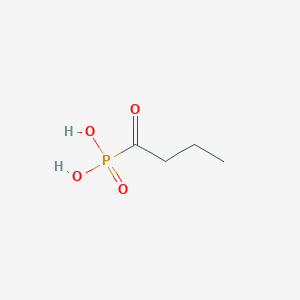
Butanoylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoylphosphonic acid is an organophosphorus compound characterized by the presence of a butanoyl group attached to a phosphonic acid moiety. This compound is part of a broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butanoylphosphonic acid typically involves the reaction of butanoyl chloride with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Butanoyl chloride+Phosphorous acid→Butanoylphosphonic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a common method for producing phosphonic acids .
Análisis De Reacciones Químicas
Types of Reactions: Butanoylphosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phosphonic acid derivatives.
Reduction: Formation of phosphinic acid derivatives.
Substitution: Reaction with nucleophiles to form substituted phosphonic acids.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phosphonic acids, phosphinic acids, and other organophosphorus compounds .
Aplicaciones Científicas De Investigación
Butanoylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in targeting bone diseases due to its structural similarity to bisphosphonates.
Mecanismo De Acción
The mechanism of action of butanoylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound can inhibit these enzymes by mimicking the natural substrates, thereby preventing the normal biochemical processes. This mechanism is similar to that of bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Comparación Con Compuestos Similares
- Butylphosphonic acid
- Methylphosphonic acid
- Ethylphosphonic acid
- Phenylphosphonic acid
Comparison: Butanoylphosphonic acid is unique due to the presence of the butanoyl group, which imparts distinct chemical properties compared to other phosphonic acids. For instance, butylphosphonic acid has a butyl group instead of a butanoyl group, leading to differences in reactivity and applications. Similarly, methylphosphonic acid and ethylphosphonic acid have shorter alkyl chains, affecting their solubility and interaction with other molecules .
Propiedades
Número CAS |
6874-56-2 |
|---|---|
Fórmula molecular |
C4H9O4P |
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
butanoylphosphonic acid |
InChI |
InChI=1S/C4H9O4P/c1-2-3-4(5)9(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
Clave InChI |
XIMFLDAPHWPOMN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
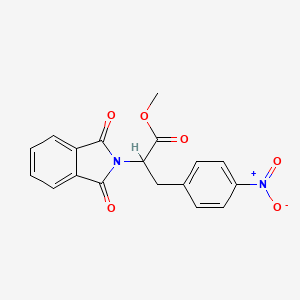
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
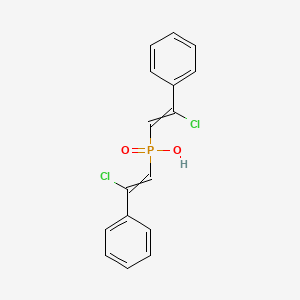
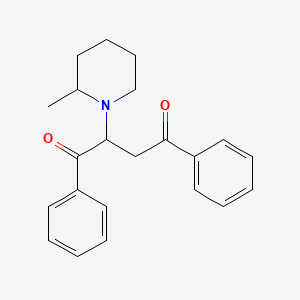
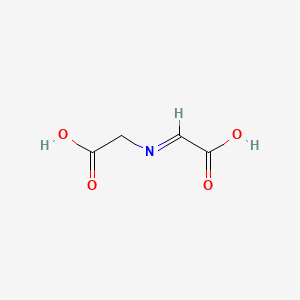
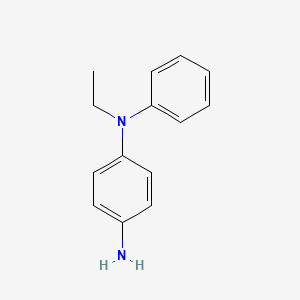


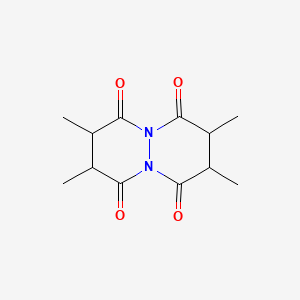
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
